
Spiramycin
Vue d'ensemble
Description
La spiramycine, également connue sous son nom chimique, est un agent antibiotique et antiparasitaire. Elle est dérivée du bouillon de fermentation de Streptomyces ambofaciens. La spiramycine appartient à la classe des macrolides d'antibiotiques et présente de puissantes propriétés antibactériennes. Sa formule chimique est C43H74N2O14 .
Méthodes De Préparation
Voies de synthèse : La spiramycine peut être synthétisée par différentes voies, mais sa production principale implique l'acylation du composé parent, l'acétylspiramycine. Le processus d'acétylation produit la spiramycine, qui est plus efficace contre les bactéries .
Production industrielle : La production industrielle de la spiramycine implique généralement la fermentation en utilisant des cultures de Streptomyces ambofaciens. Après la fermentation, des étapes de purification et d'isolement sont effectuées pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La spiramycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique.
Réactifs et conditions courants :Oxydation : La spiramycine peut être oxydée en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction impliquent des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile se produisent avec des réactifs tels que les halogénures d'alkyle ou les amines.
Principaux produits : Les principaux produits formés au cours de ces réactions comprennent différents dérivés de la spiramycine, chacun ayant des propriétés et des applications distinctes.
4. Applications de la recherche scientifique
La spiramycine trouve des applications dans divers domaines :
Médecine : Elle est utilisée pour traiter les infections respiratoires causées par des bactéries sensibles, notamment la pharyngite, la bronchite et la pneumonie.
Dentisterie et otorhinolaryngologie : Efficace contre les infections buccales et oto-rhino-laryngées.
Traitement de la toxoplasmose : La spiramycine est utilisée pour lutter contre la toxoplasmose causée par le parasite Toxoplasma gondii .
5. Mécanisme d'action
La spiramycine inhibe la synthèse des protéines bactériennes en se liant à la sous-unité ribosomique 50S, empêchant ainsi l'élongation de la chaîne peptidique. Ce mécanisme est similaire à celui d'autres antibiotiques macrolides. Elle présente également des effets post-antibiotiques (EPA) et améliore l'activité phagocytaire .
Applications De Recherche Scientifique
Spiramycin finds applications in various fields:
Medicine: It is used to treat respiratory infections caused by sensitive bacteria, including pharyngitis, bronchitis, and pneumonia.
Dentistry and Otorhinolaryngology: Effective against oral and ear-nose-throat infections.
Toxoplasmosis Treatment: This compound is used to combat toxoplasmosis caused by the parasite Toxoplasma gondii .
Mécanisme D'action
Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. This mechanism is similar to other macrolide antibiotics. It also exhibits post-antibiotic effects (PAE) and enhances phagocytic activity .
Comparaison Avec Des Composés Similaires
Bien que la spiramycine présente des similitudes avec l'érythromycine, elle possède des caractéristiques uniques. Son spectre d'activité plus large et ses effets secondaires moins importants en font une alternative précieuse aux autres macrolides .
Propriétés
IUPAC Name |
2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOXUHEUCPTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Soluble in most organic solvents | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |
| Record name | SPIRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous | |
CAS No. |
8025-81-8 | |
| Record name | Spiramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




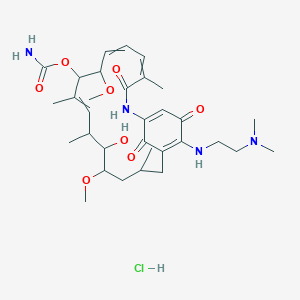
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate](/img/structure/B8050854.png)
![22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B8050862.png)
![2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B8050869.png)
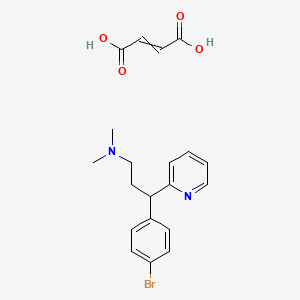


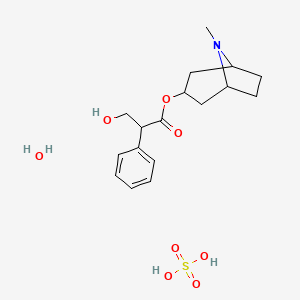
![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-](/img/structure/B8050893.png)
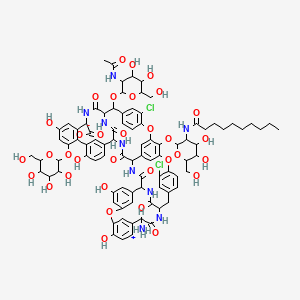
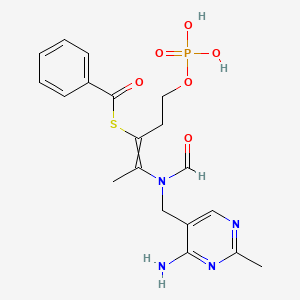
![Methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8050925.png)
